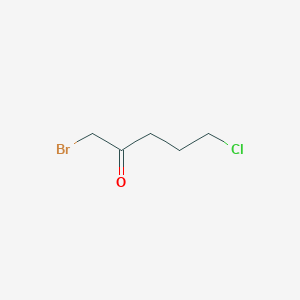
1-bromo-5-chloropentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-chloropentan-2-one is an organic compound with the molecular formula C₅H₈BrClO. It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a pentanone backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-5-chloropentan-2-one can be synthesized through several methods. One common approach involves the halogenation of 5-chloropentan-2-one. This process typically uses bromine in the presence of a catalyst or under specific reaction conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as distillation, purification, and quality control to meet the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-chloropentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone or other nucleophiles.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Various halogenated derivatives.
Reduction: Alcohols and other reduced compounds.
Oxidation: Carboxylic acids and other oxidized products.
Applications De Recherche Scientifique
Chemical Synthesis
1-Bromo-5-chloropentan-2-one is primarily used as an intermediate in organic synthesis. It participates in various chemical reactions:
- Substitution Reactions : The halogen atoms can be replaced by nucleophiles, allowing for the creation of diverse derivatives. Common reagents for these reactions include sodium iodide in acetone.
- Reduction Reactions : This compound can be reduced to yield alcohols or other reduced products using reagents like lithium aluminum hydride or sodium borohydride.
- Oxidation Reactions : Oxidizing agents such as potassium permanganate can convert it into carboxylic acids or other oxidized products.
Biological Research
In biological research, this compound is employed to study enzyme mechanisms and protein interactions. Its reactivity allows it to form covalent bonds with biomolecules, making it useful in biochemical assays. For instance, it has been investigated for its potential applications in developing pharmaceuticals targeting specific diseases due to its ability to modify biological pathways .
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry as a synthetic intermediate for various bioactive compounds. It has been utilized in the synthesis of:
- Bone Absorption Inhibitors : These agents are crucial in treating conditions like osteoporosis.
- Adrenoceptor Protectants : Compounds derived from this compound are being researched for their potential protective effects on adrenoceptors .
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications that require specific chemical reactivity and stability. The compound's role as a selective solvent in synthesizing new effective medicines highlights its importance in pharmaceutical manufacturing processes .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Synthesis of Indole Derivatives : Research indicates that this compound can be combined with indole derivatives to create bioactive compounds with significant antibacterial and anticancer properties .
- Pharmaceutical Development : A study focusing on the synthesis of bone absorption inhibitors demonstrated the effectiveness of derivatives obtained from this compound, showcasing its potential in drug development .
- Mechanistic Studies : Investigations into enzyme interactions have revealed that modifications using this compound can alter enzyme activity, providing insights into biochemical pathways relevant to disease mechanisms.
Mécanisme D'action
The mechanism of action of 1-bromo-5-chloropentan-2-one involves its reactivity with various biological and chemical targets. The compound can interact with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity is often exploited in biochemical assays and research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-5-chloropentane: Similar structure but lacks the ketone functional group.
5-Chloropentan-2-one: Lacks the bromine atom.
1,5-Dibromopentane: Contains two bromine atoms instead of one bromine and one chlorine
Uniqueness
1-Bromo-5-chloropentan-2-one is unique due to the presence of both bromine and chlorine atoms along with a ketone functional group. This combination imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .
Propriétés
Formule moléculaire |
C5H8BrClO |
|---|---|
Poids moléculaire |
199.47 g/mol |
Nom IUPAC |
1-bromo-5-chloropentan-2-one |
InChI |
InChI=1S/C5H8BrClO/c6-4-5(8)2-1-3-7/h1-4H2 |
Clé InChI |
VQIPXTITGUAIBB-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)CBr)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















